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Compound of Interest

Compound Name: BIX-01294 trihydrochloride

Cat. No.: B585958 Get Quote

This guide provides an objective comparison of BIX-01294 trihydrochloride's performance

based on data from independently published studies. It is intended for researchers, scientists,

and drug development professionals evaluating its use as a G9a/GLP histone

methyltransferase inhibitor.

BIX-01294 is a diazepin-quinazolin-amine derivative and was one of the first selective inhibitors

of the G9a (also known as EHMT2) and G9a-like protein (GLP, also known as EHMT1) histone

methyltransferases to be described.[1] It functions by competing with the histone substrate for

binding, thereby preventing the di-methylation of histone H3 at lysine 9 (H3K9me2).[2] This

epigenetic mark is typically associated with gene repression.

Mechanism of Action
BIX-01294 primarily targets the G9a and GLP enzymes, which are responsible for mono- and

di-methylation of H3K9. By inhibiting these enzymes, BIX-01294 leads to a reduction in global

H3K9me2 levels, which can reactivate the expression of silenced genes.[3][4] Studies have

shown it inhibits G9a in an uncompetitive manner with respect to the methyl donor S-adenosyl-

methionine (SAM).[5] Its action results in various cellular outcomes, including the induction of

autophagy, apoptosis, and cell cycle arrest in different cancer models.[1][6]
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Caption: Mechanism of BIX-01294 action on the G9a/GLP signaling pathway.

Quantitative Performance Data
The inhibitory potency of BIX-01294 has been quantified in various assays. The IC50 values

reported in the literature show some variability, which may be attributed to different assay

conditions and formats.

Table 1: In Vitro Inhibitory Activity of BIX-01294
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Target Enzyme IC50 Value (µM) Assay Type Reference

G9a 1.7
Mass
Spectrometry-
based

[7]

G9a 1.9 Not Specified [2]

G9a 2.7 Cell-free / DELFIA [3][7][8]

GLP 0.7 Not Specified [2][9]

GLP 0.9 Not Specified [5]

GLP 38
Mass Spectrometry-

based
[3][10][11]

NSD1 40 - 112 Not Specified [9]

NSD2 40 - 112 Not Specified [9]

| NSD3 | 40 - 112 | Not Specified |[9] |

Table 2: Validated Cellular Activity of BIX-01294
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Cell Line / Model Concentration Observed Effect Reference

U251 Glioma Cells 1 - 8 µM

Inhibition of
proliferation,
induction of
apoptosis

[6]

Recurrent Tumor Cells 1 µM (6 days)

Reduction in

H3K9me2 levels,

induction of

necroptosis

[5]

EGFR-mutant NSCLC Not Specified

Induction of apoptosis,

reduction in EGFR

levels

[12]

Pancreatic Ductal

Adenocarcinoma

(PDAC)

Not Specified

Inhibition of cell

growth, induction of

apoptosis

[13]

Porcine SCNT

Embryos
50 nM

Enhanced in vitro and

in vivo development,

reduced H3K9me2

[14]

Mouse Embryonic

Fibroblasts
1.3 µM

Marked reduction in

global H3K9me2

levels

[4]

| Human Lymphoma (U-937, RAJI) | from 10 µM | Proliferation arrest and cell death (analogue

of BIX-01294) |[15] |

Comparison with Alternative G9a/GLP Inhibitors
Since the development of BIX-01294, several other G9a/GLP inhibitors have been synthesized,

offering improved potency and better toxicological profiles.

Table 3: Comparison of BIX-01294 with Other G9a/GLP Inhibitors
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Compound G9a IC50 GLP IC50
Key
Characteristic
s

Reference

BIX-01294 ~1.7 - 2.7 µM ~0.7 - 38 µM

First-in-class
selective
inhibitor;
noted for poor
separation
between
functional
potency and
cell toxicity.[1]
[16]

[2][3][5]

UNC0638 <15 nM 19 nM

Potent and

selective, with a

better

toxicity/function

ratio (>100) than

BIX-01294.[16]

Cell-penetrant

probe.

[8][16]

UNC0642 <2.5 nM <2.5 nM

Potent and

selective inhibitor

with good in vivo

properties.

[8]

| A-366 | 3.3 nM | 38 nM | Potent and highly selective (>1000-fold) for G9a/GLP over other

methyltransferases.[8] Less cytotoxic than other inhibitors. |[1][8] |

Validated Biological Effects & Off-Target
Considerations
BIX-01294 has been validated across numerous studies to elicit a range of biological effects,

primarily linked to its epigenetic modulating activity. However, researchers should be aware of
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its limitations and potential off-target effects.

Key Validated Effects:

Induction of Apoptosis: BIX-01294 robustly induces apoptotic cell death in various cancer

lines, including pancreatic and glioma cells.[6][13]

Induction of Autophagy: The compound is known to induce autophagy, which in some

contexts, like glioma stem-like cells, is linked to cell differentiation.[8][17]

Induction of Necroptosis: In certain recurrent tumor cells, BIX-01294 can lead to necroptotic

cell death.[5]

Cell Differentiation: It has been shown to promote the differentiation of glioma stem-like cells

and enhance the reprogramming of somatic cells into induced pluripotent stem cells (iPSCs).

[2][17]

Reduction of H3K9me2: A primary and consistent finding is the reduction of H3K9me2 levels

in bulk histones and at specific gene promoters in treated cells.[3][4][6]

Limitations and Off-Target Activity:

Cytotoxicity: A significant drawback of BIX-01294 is its low therapeutic window, with a poor

ratio between its effective concentration and its toxic concentration.[7][16]

Selectivity: While selective for G9a/GLP over many other histone methyltransferases, it has

been shown to inhibit H3K36 methylation by oncoproteins NSD1, NSD2, and NSD3 at higher

concentrations.[3][9] Furthermore, recent studies suggest its anticancer effects in certain

lung cancers may be mediated by inhibition of the Jumonji histone demethylase KDM3A,

rather than G9a.[12]

Availability of Alternatives: More potent, selective, and less toxic chemical probes like

UNC0638 and A-366 are now available and are often recommended for cellular studies.[7]
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Caption: Logical flow from BIX-01294 treatment to cellular outcomes and off-targets.

Key Experimental Protocols
Below are summarized methodologies for key experiments cited in the validation of BIX-01294.

This protocol describes a common method for measuring direct enzymatic inhibition in a cell-

free system.

Plate Preparation: White, opaque 384-well plates are coated with Neutravidin.

Compound Dispensing: Test compounds, including BIX-01294, are diluted (e.g., to 12 µg/ml

in 50mM Tris-HCl pH 8.5 with 4% DMSO) and 10 µl is dispensed into wells. Blank and
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control wells receive the buffer without the compound.

Enzyme and Cofactor Addition: 20 µL of a solution containing GST-G9a enzyme (10 µg/ml)

and the methyl donor SAM (40 µM) in Tris-HCl/DTT buffer is added to all wells except

blanks.

Reaction Initiation: The reaction is started by adding 10 µl of 800 nM biotinylated H3(1-20)

peptide substrate.

Incubation: The plate is incubated for 60 minutes at room temperature.

Detection: The reaction is stopped, and plates are washed. The level of methylated H3

peptide is then detected using a specific antibody and a lanthanide-labeled secondary

antibody, with the signal measured via time-resolved fluorescence. IC50 values are

calculated from the resulting dose-response curves.[3]

This protocol is used to validate the effect of BIX-01294 on histone methylation within cells.

Cell Culture and Treatment: Cells (e.g., U251, HeLa, MEFs) are cultured to ~70-80%

confluency. They are then treated with various concentrations of BIX-01294 (e.g., 1, 2, 4, 8

µM) or a vehicle control (DMSO) for a specified duration (e.g., 24-72 hours).[6]

Histone Extraction: After treatment, cells are harvested, and histones are extracted from the

nuclei using an acid extraction protocol.

Protein Quantification: The concentration of the extracted histone proteins is determined

using a standard protein assay (e.g., BCA).

SDS-PAGE and Transfer: Equal amounts of histone protein are separated by SDS-PAGE

and transferred to a PVDF membrane.

Immunoblotting: The membrane is blocked and then incubated with primary antibodies

specific for H3K9me2 and a loading control (e.g., total Histone H3).

Detection: After incubation with a suitable HRP-conjugated secondary antibody, the protein

bands are visualized using an enhanced chemiluminescence (ECL) substrate. Band

intensities are quantified to determine the relative change in H3K9me2 levels.[6][18]
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Caption: General experimental workflow for validating BIX-01294 in cell culture.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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